4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Activities
This compound is synthesized and utilized as a starting material in the creation of a range of pharmacologically active agents. For instance, it has been involved in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which exhibit significant antihypertensive α-blocking activity with low toxicity (Abdel-Wahab et al., 2008).
Anticancer and Antimicrobial Applications
Derivatives of this compound have been assessed for their anticancer and antimicrobial activities. Mixed-ligand copper(II)-sulfonamide complexes, for example, have shown DNA binding and cleavage capabilities, indicating potential in anticancer therapies (González-Álvarez et al., 2013). Additionally, novel derivatives have been synthesized and evaluated for their antibacterial activity against various strains, showing promising activity against anaerobic Gram-positive bacteria (Sławiński et al., 2013).
Antifungal and Antitumor Activity
Research on the synthesis of mycostatics based on 4-aryldiazenyl-3,5-dimethylpyrazoles, which are derived from the condensation of this compound, has demonstrated significant antifungal activity against pathogenic fungi and cytotoxicity against certain human cell lines (Khudina et al., 2021). Furthermore, the antitumor activities of novel pyrazole and thienopyrimidine derivatives derived from this compound have been explored, with some compounds showing remarkable activity against breast cancer cells (Aly, 2009).
Molecular Docking and DFT Calculations
The compound has also been a focus in studies involving molecular docking and Density Functional Theory (DFT) calculations to explore its interactions at the molecular level, offering insights into its potential as an antitumor agent (Fahim & Shalaby, 2019).
Anti-HIV Evaluation
Its derivatives have been evaluated for anti-HIV activities, with some showing moderate activity, highlighting the compound's potential in developing new therapeutic agents (Pomarnacka & Kornicka, 2001).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes are responsible for the biosynthesis of prostaglandins from arachidonic acid . Prostaglandins play a crucial role in inflammation and pain, making COX enzymes a common target for anti-inflammatory drugs .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid, derived from cell membrane phospholipids, into prostaglandins . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . Some compounds with similar structures have shown significant anti-inflammatory and analgesic activities .
properties
IUPAC Name |
4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRBOOMJIMXFEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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